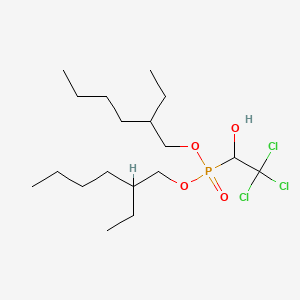

Bis(2-ethylhexyl) 2,2,2-trichloro-1-hydroxyethanephosphonate

Description

Bis(2-ethylhexyl) 2,2,2-trichloro-1-hydroxyethanephosphonate is an organophosphorus compound characterized by a phosphonate ester backbone with two 2-ethylhexyl groups and a trichloro-hydroxyethyl substituent. The phosphonate group may enhance hydrolytic stability compared to carboxylate esters, making it suitable for high-durability applications .

Properties

CAS No. |

63950-92-5 |

|---|---|

Molecular Formula |

C18H36Cl3O4P |

Molecular Weight |

453.8 g/mol |

IUPAC Name |

1-[bis(2-ethylhexoxy)phosphoryl]-2,2,2-trichloroethanol |

InChI |

InChI=1S/C18H36Cl3O4P/c1-5-9-11-15(7-3)13-24-26(23,17(22)18(19,20)21)25-14-16(8-4)12-10-6-2/h15-17,22H,5-14H2,1-4H3 |

InChI Key |

NWWFRGOWPLIWNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=O)(C(C(Cl)(Cl)Cl)O)OCC(CC)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Bis(2-ethylhexyl) Terephthalate (DOTP)

Bis(2-ethylhexyl) Phthalate (DEHP)

- Structure : Phthalate ester with a benzene ring core.

- Applications : A traditional plasticizer restricted in the EU and U.S. due to endocrine-disrupting properties. Environmental studies highlight its persistence in sediments and surface waters (e.g., Portland Harbor reported DEHP loads of 0.5–1.2 kg/year) .

- Toxicity : Linked to hepatic and reproductive toxicity; listed under EPA’s priority pollutants .

Bis(2-ethylhexyl) 2,2,2-trichloro-1-hydroxyethanephosphonate

- Key Differences :

- The phosphonate group increases resistance to hydrolysis compared to DEHP/DOTP.

- Trichloro-hydroxyethyl substituent may enhance flame-retardant properties but could raise toxicity concerns similar to chlorinated compounds.

- Hypothetical Applications: Potential use in high-temperature or moisture-resistant materials, though environmental persistence and toxicity profiles require further study.

Physicochemical Properties Comparison

Toxicity and Environmental Impact

- DEHP : Documented bioaccumulation in aquatic systems; linked to sediment contamination .

- DOTP : Lower ecotoxicity; preferred as a DEHP substitute .

- Target Compound : The trichloro and phosphonate groups may pose risks of persistence and bioaccumulation, warranting studies akin to ATSDR/EPA frameworks .

Regulatory and Industrial Perspectives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.